2-Hex-5-enyl-isoindole-1,3-dione
Overview
Description
2-Hex-5-enyl-isoindole-1,3-dione is a compound belonging to the class of isoindole-1,3-dione derivatives, commonly known as phthalimides. These compounds are significant due to their wide range of biological and pharmaceutical applications. Isoindole-1,3-dione derivatives are structural motifs found in various natural products and are known for their multifunctional properties .
Scientific Research Applications
2-Hex-5-enyl-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
The primary target of 2-(Hex-5-enyl)isoindoline-1,3-dione is the human dopamine receptor D2 (hD2R) . This receptor plays a crucial role in the dopaminergic system, which is involved in several neurological processes including motor control, reward, and reinforcement.
Mode of Action
2-(Hex-5-enyl)isoindoline-1,3-dione interacts with the hD2R at its allosteric binding site . The compound’s interaction with the receptor’s amino acid residues influences the receptor’s activity, potentially modulating the dopaminergic signaling pathway .
Pharmacokinetics
In silico analysis suggests that isoindolines, a family of compounds that includes 2-(hex-5-enyl)isoindoline-1,3-dione, have favorable pharmacokinetic properties
Result of Action
One study suggests that isoindolines can revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that 2-(Hex-5-enyl)isoindoline-1,3-dione may have potential therapeutic effects in neurological disorders such as Parkinson’s disease.
Biochemical Analysis
Biochemical Properties
2-(Hex-5-enyl)isoindoline-1,3-dione plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with the human dopamine receptor D2, where it acts as a ligand . This interaction is characterized by binding to the allosteric site of the receptor, influencing its activity. Additionally, 2-(Hex-5-enyl)isoindoline-1,3-dione has been evaluated for its potential as an acetylcholinesterase (AChE) inhibitor, which is significant in the context of Alzheimer’s disease . The compound’s ability to form hydrogen bonds with the enzyme’s active site enhances its inhibitory effect.
Cellular Effects
The effects of 2-(Hex-5-enyl)isoindoline-1,3-dione on various cell types and cellular processes are profound. In neuronal cells, it has been observed to modulate cell signaling pathways, particularly those involving dopamine receptors . This modulation can lead to changes in gene expression and cellular metabolism, impacting cell function. Furthermore, studies have shown that 2-(Hex-5-enyl)isoindoline-1,3-dione can induce cell death in certain cancer cell lines, suggesting its potential as an anti-cancer agent .
Molecular Mechanism
At the molecular level, 2-(Hex-5-enyl)isoindoline-1,3-dione exerts its effects through specific binding interactions with biomolecules. For instance, its interaction with the dopamine receptor D2 involves binding to key amino acid residues at the receptor’s allosteric site . This binding alters the receptor’s conformation and activity. Additionally, as an AChE inhibitor, 2-(Hex-5-enyl)isoindoline-1,3-dione competes with acetylcholine for binding to the enzyme’s active site, thereby inhibiting its activity . These interactions highlight the compound’s potential in modulating enzyme activity and receptor function.
Temporal Effects in Laboratory Settings
The stability and degradation of 2-(Hex-5-enyl)isoindoline-1,3-dione over time have been studied in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that the compound maintains its biological activity, although slight reductions in potency may occur over time. In in vitro studies, the effects of 2-(Hex-5-enyl)isoindoline-1,3-dione on cellular function have been consistent, with no significant changes observed over prolonged exposure .
Dosage Effects in Animal Models
In animal models, the effects of 2-(Hex-5-enyl)isoindoline-1,3-dione vary with different dosages. At lower doses, the compound has been shown to exert beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of dosage optimization in therapeutic applications of 2-(Hex-5-enyl)isoindoline-1,3-dione.
Metabolic Pathways
2-(Hex-5-enyl)isoindoline-1,3-dione is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion to more water-soluble metabolites for excretion . This metabolic process can influence the compound’s bioavailability and efficacy. Additionally, 2-(Hex-5-enyl)isoindoline-1,3-dione has been shown to affect metabolic flux, altering the levels of certain metabolites in cells .
Transport and Distribution
The transport and distribution of 2-(Hex-5-enyl)isoindoline-1,3-dione within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that 2-(Hex-5-enyl)isoindoline-1,3-dione tends to accumulate in certain tissues, such as the liver and brain, which may be related to its therapeutic effects .
Subcellular Localization
The subcellular localization of 2-(Hex-5-enyl)isoindoline-1,3-dione is critical for its activity and function. The compound has been found to localize in specific cellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to these compartments. In the nucleus, 2-(Hex-5-enyl)isoindoline-1,3-dione can interact with nuclear receptors and transcription factors, modulating gene expression and cellular responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hex-5-enyl-isoindole-1,3-dione typically involves multi-step reactions. One common method includes the following steps :
Step 1: Palladium diacetate, triethylamine, and N,N-dimethyl-formamide are used in an inert atmosphere at 110°C for 6 hours.
Step 2: Trimethyl orthoacetate and pyridinium p-toluenesulfonate in tetrahydrofuran and dichloromethane for 12 hours.
Step 3: Ethanol and hydrazine hydrate are used under reflux for 2 hours.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis generally follows similar multi-step procedures involving palladium-catalyzed reactions and subsequent functional group modifications .
Chemical Reactions Analysis
Types of Reactions
2-Hex-5-enyl-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form multifunctionalized derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoindole-1,3-dione core.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents onto the molecule.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and imidazole derivatives.
Reduction: Hydrazine hydrate is often used under reflux conditions.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions are typically multifunctionalized isoindole-1,3-dione derivatives with varying substituents, which can be tailored for specific applications .
Comparison with Similar Compounds
Similar Compounds
1-H-isoindole-1,3(2H)-dione Derivatives: These compounds also exhibit acetylcholinesterase and butyrylcholinesterase inhibitory activities.
Phthalimides: A broader class of compounds with similar structural motifs and biological activities.
Uniqueness
2-Hex-5-enyl-isoindole-1,3-dione is unique due to its specific substituent (hex-5-enyl group) which can impart distinct chemical and biological properties compared to other isoindole-1,3-dione derivatives .
Properties
IUPAC Name |
2-hex-5-enylisoindole-1,3-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-3-4-7-10-15-13(16)11-8-5-6-9-12(11)14(15)17/h2,5-6,8-9H,1,3-4,7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IORZJOJSTUVEQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCN1C(=O)C2=CC=CC=C2C1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52898-33-6 | |
Record name | N-(HEX-5-ENYL)PHTHALIMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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